N-[(1H-imidazol-2-yl)methyl]acetamide N-[(1H-imidazol-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 203664-03-3
VCID: VC5822619
InChI: InChI=1S/C6H9N3O/c1-5(10)9-4-6-7-2-3-8-6/h2-3H,4H2,1H3,(H,7,8)(H,9,10)
SMILES: CC(=O)NCC1=NC=CN1
Molecular Formula: C6H9N3O
Molecular Weight: 139.158

N-[(1H-imidazol-2-yl)methyl]acetamide

CAS No.: 203664-03-3

Cat. No.: VC5822619

Molecular Formula: C6H9N3O

Molecular Weight: 139.158

* For research use only. Not for human or veterinary use.

N-[(1H-imidazol-2-yl)methyl]acetamide - 203664-03-3

Specification

CAS No. 203664-03-3
Molecular Formula C6H9N3O
Molecular Weight 139.158
IUPAC Name N-(1H-imidazol-2-ylmethyl)acetamide
Standard InChI InChI=1S/C6H9N3O/c1-5(10)9-4-6-7-2-3-8-6/h2-3H,4H2,1H3,(H,7,8)(H,9,10)
Standard InChI Key SXKAQLCLHGQXHB-UHFFFAOYSA-N
SMILES CC(=O)NCC1=NC=CN1

Introduction

Structural and Chemical Properties

N-[(1H-Imidazol-2-yl)methyl]acetamide (molecular formula C₆H₉N₃O) consists of a planar imidazole ring connected to an acetamide group through a methylene (-CH₂-) spacer. The imidazole ring contributes aromaticity and hydrogen-bonding capacity, while the acetamide moiety introduces polarity and potential for intermolecular interactions.

Table 1: Predicted Physicochemical Properties

PropertyValue/DescriptionSource Analogue
Molecular Weight139.16 g/mol (estimated)
logP (Partition Coeff.)-0.18 to 0.5
Hydrogen Bond Donors2 (NH of acetamide and imidazole)
Hydrogen Bond Acceptors3 (carbonyl O, imidazole N)
Polar Surface Area~61.27 Ų

These properties suggest moderate solubility in polar solvents and potential bioavailability challenges due to the balance between hydrophilicity (from the acetamide) and hydrophobicity (from the imidazole) . The methylene linker may enhance conformational flexibility compared to direct-linked analogs like N-(1H-imidazol-2-yl)acetamide .

Synthesis and Structural Analogues

Synthetic Routes

While no direct synthesis of N-[(1H-imidazol-2-yl)methyl]acetamide is documented, analogous compounds provide plausible pathways:

  • Nucleophilic Substitution:

    • React 2-(chloromethyl)-1H-imidazole with acetamide in the presence of a base (e.g., K₂CO₃) to form the methylene bridge .

    • Yield optimization may require polar aprotic solvents like DMF or THF, as seen in similar imidazole-amide syntheses .

  • Reductive Amination:

    • Condense 1H-imidazole-2-carbaldehyde with acetamide derivatives under reducing conditions (e.g., NaBH₃CN) .

These methods align with strategies used to synthesize structurally related inhibitors of heme oxygenase-1 (HO-1), where imidazole and acetamide groups are critical for enzyme binding .

Key Analogues and Modifications

  • N-(4-Methyl-1H-imidazol-2-yl)acetamide ( ):
    A methyl-substituted variant with reduced polarity (logP = -0.18) and similar hydrogen-bonding capacity. Its synthesis via Leuckart reaction highlights the versatility of imidazole-functionalized acetamides .

  • HO-1 Inhibitors ( ):
    Compounds like 7i (IC₅₀ = 0.9 μM against HO-1) feature elongated spacers between the imidazole and hydrophobic groups, underscoring the importance of linker length in biological activity .

Future Directions and Research Gaps

  • Synthetic Optimization:

    • Explore microwave-assisted synthesis to reduce reaction times and improve yields .

    • Introduce chiral centers or fluorinated groups to enhance metabolic stability.

  • Biological Screening:

    • Prioritize assays against HO-1/2 isoforms and cancer cell lines to validate inferred activity.

    • Assess synergistic effects with chemotherapeutics like cisplatin.

  • Computational Modeling:

    • Perform molecular docking studies using HO-1 crystal structures (PDB: 1N3U) to predict binding modes .

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